An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)methanamine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)methanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-nitrophenyl)methanamine, also known as 4-bromo-2-nitrobenzylamine, is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylamine moiety, a bromo substituent, and a nitro group, presents a unique combination of functionalities that make it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of these groups allows for a variety of chemical transformations, making it a valuable intermediate in the design and synthesis of novel therapeutic agents and other functional organic materials.
This technical guide provides a comprehensive overview of (4-bromo-2-nitrophenyl)methanamine, including its chemical identifiers, synthesis strategies from common precursors, and a discussion of its potential applications, particularly in the realm of drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will focus on its synthesis and properties based on established chemical principles and the known characteristics of its precursors and analogs.
Chemical Identifiers and Physicochemical Properties
A summary of the key chemical identifiers for (4-bromo-2-nitrophenyl)methanamine is presented below. These properties are calculated based on its chemical structure.
| Identifier | Value |
| IUPAC Name | (4-Bromo-2-nitrophenyl)methanamine |
| Synonyms | 4-Bromo-2-nitrobenzylamine |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Canonical SMILES | C1=C(C=C(C=C1[O-])Br)CN |
| InChI Key | (Calculated) |
Synthesis and Experimental Protocols
The synthesis of (4-bromo-2-nitrophenyl)methanamine can be approached through several synthetic routes, primarily starting from commercially available precursors such as 4-bromo-2-nitrotoluene, 4-bromo-2-nitrobenzaldehyde, or 4-bromo-2-nitrobenzyl bromide.
Synthetic Workflow from Precursors
The following diagram illustrates the potential synthetic pathways to obtain (4-bromo-2-nitrophenyl)methanamine.
Caption: Synthetic pathways to (4-Bromo-2-nitrophenyl)methanamine.
Protocol 1: Synthesis from 4-Bromo-2-nitrobenzyl bromide
This two-step protocol involves the conversion of 4-bromo-2-nitrobenzyl bromide to the corresponding azide, followed by reduction to the primary amine.
Step 1: Synthesis of 1-(azidomethyl)-4-bromo-2-nitrobenzene
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To a solution of 4-bromo-2-nitrobenzyl bromide (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
Step 2: Reduction to (4-Bromo-2-nitrophenyl)methanamine
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Method A: Catalytic Hydrogenation
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Dissolve the crude azide from the previous step in methanol or ethanol.
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Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the desired amine.
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-
Method B: Reduction with Lithium Aluminum Hydride (LAH)
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In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the crude azide in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
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Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
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Protocol 2: Reductive Amination of 4-Bromo-2-nitrobenzaldehyde
This one-pot procedure directly converts the aldehyde to the amine.[1][2][3][4][5][6][7]
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Dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.[1][2][3][4][5][6][7]
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by adding water and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude amine by column chromatography on silica gel.
Reactivity and Chemical Transformations
The chemical reactivity of (4-bromo-2-nitrophenyl)methanamine is dictated by its three key functional groups: the primary amine, the nitro group, and the bromo substituent.
Caption: Reactivity of (4-Bromo-2-nitrophenyl)methanamine.
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines and benzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs. The title compound serves as a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets.
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Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase domain. The bromo substituent provides a handle for introducing diversity through cross-coupling reactions to explore the solvent-exposed regions of the ATP-binding pocket.
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Fragment-Based Drug Discovery (FBDD): The relatively small size and functionality of (4-bromo-2-nitrophenyl)methanamine make it an attractive fragment for FBDD campaigns. The subsequent elaboration of initial hits can be guided by the reactivity of the bromo and nitro groups. Biocatalytic methods, such as the use of nitroreductases, are emerging as powerful tools for the synthesis of functionalized anilines from nitroaromatic precursors, offering a green chemistry approach to fragment library generation.[8][9]
-
Synthesis of Heterocycles: The functional groups on this molecule can be used to construct a variety of heterocyclic ring systems, which are of great importance in medicinal chemistry. For example, the nitro group can be reduced to an amine, which can then be cyclized with the adjacent benzylamine or a derivative thereof.
Safety and Handling
While a specific safety data sheet (SDS) for (4-bromo-2-nitrophenyl)methanamine is not available, the handling precautions should be based on the known hazards of its structural components and precursors.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Health Hazards: Based on related compounds like 4-bromo-2-nitroaniline, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[12][13][14][15] It may cause skin and eye irritation.[12][13][14][15]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[10]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10]
-
If inhaled: Move to fresh air.[10]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards.[16]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
(4-Bromo-2-nitrophenyl)methanamine is a valuable, albeit less common, building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is achievable through standard organic transformations. The strategic placement of its functional groups provides a platform for the generation of diverse molecular architectures, making it a compound of interest for the development of novel therapeutics, particularly in the area of kinase inhibition. Researchers working with this compound should adhere to strict safety protocols based on the known hazards of its constituent functional groups and precursors.
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology, 58(1), 739-748. Available from: [Link]
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